N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
CAS No. |
879351-28-7 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H15NO3/c1-12-6-8-13(9-7-12)11-19-18(21)17-10-15(20)14-4-2-3-5-16(14)22-17/h2-10H,11H2,1H3,(H,19,21) |
InChI Key |
RCYNMJGBRCPBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-oxo-4H-chromene-2-carboxylic acid with 4-methylbenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated chromene derivatives, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
Chemistry: N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in inflammatory or oxidative stress pathways, thereby reducing inflammation or oxidative damage.
Modulating Receptors: The compound may bind to and modulate the activity of certain receptors, influencing cellular signaling and function.
Inducing Apoptosis: In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues of N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide, highlighting structural variations and their implications:
Positional Isomerism: 2-Carboxamide vs. 3-Carboxamide
The carboxamide position significantly impacts biological activity. For example:
- This compound (target compound) lacks MAO-B inhibitory activity, whereas N-(4-bromophenyl)-4-oxo-4H-chromene-3-carboxamide exhibits potent MAO-B inhibition (IC₅₀ = 0.5 µM) . This suggests the 3-carboxamide position is essential for MAO-B binding.
- 2-Carboxamide derivatives, such as the target compound, may favor alternative targets due to distinct electronic and steric environments.
Substituent Effects on Physicochemical Properties
- Halogenation: Chlorine at C6 (as in 6-chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide) increases lipophilicity (clogP ~3.2 vs.
- Aromatic vs. Aliphatic Substituents : Piperidine-containing analogues (e.g., N-(1-benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide) exhibit higher aqueous solubility due to the basic nitrogen, whereas 4-methylbenzyl derivatives balance lipophilicity and metabolic stability .
Biological Activity
N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound belongs to the chromene family, characterized by a chromene backbone with a carboxamide functional group. The synthesis typically involves multi-step organic reactions, allowing for the introduction of various substituents that can modulate its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways and oxidative stress, potentially reducing inflammation and cellular damage.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways critical for various physiological responses.
- Induction of Apoptosis : In cancer studies, it has been shown to induce apoptosis in cancer cells by activating apoptotic pathways, making it a candidate for anticancer therapies .
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses.
Antioxidant Activity
The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress markers in various biological systems. This activity is crucial for protecting cells from oxidative damage, which is linked to numerous diseases.
Anticancer Potential
Several studies have highlighted the anticancer properties of this compound. For instance, it has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic factors such as P53 and Bax .
Table 1: Summary of Biological Activities
Specific Research Examples
- Anti-inflammatory Studies : In vitro studies demonstrated that this compound significantly reduced TNF-alpha-induced inflammation in cultured cells, suggesting its potential as a therapeutic agent in inflammatory diseases.
- Anticancer Efficacy : A study evaluating the compound against various cancer cell lines revealed a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity at low concentrations .
- Molecular Docking Studies : Computational analyses have shown that this compound can effectively bind to active sites of target proteins involved in cancer progression, providing insights into its mechanism of action at the molecular level .
Q & A
Q. What are the optimal synthetic routes for N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the chromene-2-carboxylic acid core via cyclization of substituted salicylaldehyde derivatives under acidic conditions.
- Step 2 : Coupling with 4-methylbenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond.
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Key parameters include solvent choice (e.g., DMF for amidation), temperature control (60–80°C), and catalyst optimization (e.g., DMAP for reaction acceleration).
Q. Which spectroscopic techniques are critical for structural characterization?
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., SHELX software for refinement ).
- NMR Spectroscopy : Confirms substituent placement (e.g., ¹H NMR for methylbenzyl protons at δ 2.3–2.5 ppm; ¹³C NMR for carbonyl signals at ~170 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₁₅NO₃: 293.3; observed: 293.1) .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved?
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer potency) require:
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., acetylcholinesterase assays ) and cell viability tests (e.g., MTT assays on cancer cell lines).
- Dose-Response Studies : Establish EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
- Structural Validation : Ensure compound integrity via HPLC-UV/LC-MS to rule out degradation .
Q. What computational methods predict binding interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., β-secretase 1 (BACE-1) for Alzheimer’s research ).
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS with CHARMM force fields).
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring enhance binding affinity) .
Q. How does the 4-methylbenzyl group influence bioactivity compared to analogs?
- Comparative Studies : Replace 4-methylbenzyl with 4-methoxybenzyl or 4-chlorobenzyl to assess SAR.
- Example : 4-Methoxy analogs show reduced logP (2.1 vs. 2.8) but improved solubility, affecting membrane permeability .
Methodological Guidance
Q. What in vitro models evaluate anticancer potential?
- Cell Lines : Use HepG2 (liver), MCF-7 (breast), and A549 (lung) cancer cells.
- Assays :
- MTT Assay : Measure IC₅₀ after 48-hour exposure (typical range: 5–50 µM ).
- Apoptosis Detection : Annexin V/PI staining via flow cytometry.
- ROS Measurement : DCFH-DA fluorescence to quantify oxidative stress .
Q. How is crystallographic data refined for structural analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
